Dclk1-IN-3
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Overview
Description
Preparation Methods
The synthesis of Dclk1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions for higher yields and purity .
Chemical Reactions Analysis
Dclk1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dclk1-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of DCLK1 and its effects on various cellular processes . In biology, it helps in understanding the role of DCLK1 in neurogenesis and cancer . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers that overexpress DCLK1 . Additionally, it has applications in industry for developing targeted therapies and diagnostic tools .
Mechanism of Action
Dclk1-IN-3 exerts its effects by binding to the kinase domain of DCLK1, inducing a conformational change that inhibits its activity . This inhibition prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as the NOTCH and WNT pathways . The molecular targets and pathways involved include the inhibition of IKK phosphorylation and the NF-κB pathway .
Comparison with Similar Compounds
Dclk1-IN-3 is unique in its high selectivity for DCLK1 compared to other similar compounds . Similar compounds include DCLK1-IN-1 and XMD8-92, which also target DCLK1 but with varying degrees of selectivity and efficacy . This compound’s ability to induce a drastic conformational change in the ATP binding site of DCLK1 sets it apart from these other inhibitors .
Properties
Molecular Formula |
C23H22N6O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22N6O5/c1-28-16-7-5-4-6-14(16)22(33)29(2)17-12-24-23(27-21(17)28)26-15-9-8-13(10-18(15)34-3)25-19(30)11-20(31)32/h4-10,12H,11H2,1-3H3,(H,25,30)(H,31,32)(H,24,26,27) |
InChI Key |
NJMZRUOHGJQFGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CC(=O)O)OC)C |
Origin of Product |
United States |
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